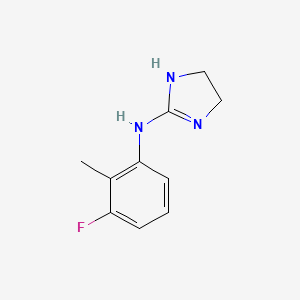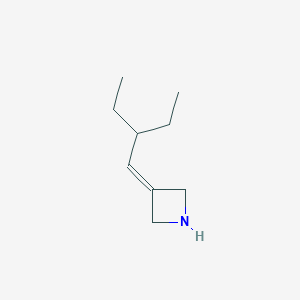
3-(2-Ethylbutylidene)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Ethylbutylidene)azetidine, can be achieved through several methods. . This method is efficient for producing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylbutylidene)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce various substituted azetidines.
Scientific Research Applications
3-(2-Ethylbutylidene)azetidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethylbutylidene)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in medicinal chemistry to develop drugs that can interact with specific biological pathways .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
2-Azetidinones: Four-membered nitrogen-containing heterocycles with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness: 3-(2-Ethylbutylidene)azetidine is unique due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still being reactive enough for various applications. Its structure allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-(2-ethylbutylidene)azetidine |
InChI |
InChI=1S/C9H17N/c1-3-8(4-2)5-9-6-10-7-9/h5,8,10H,3-4,6-7H2,1-2H3 |
InChI Key |
XKYFAKLBUBEWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13173712.png)
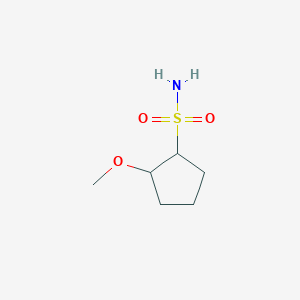
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13173719.png)

![(2-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)ethyl)dimethylamine](/img/structure/B13173738.png)

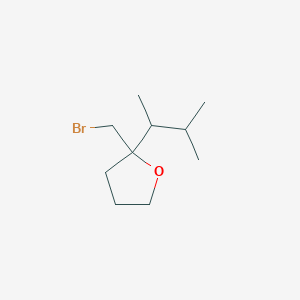
![N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B13173760.png)
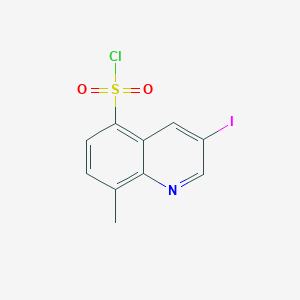
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
